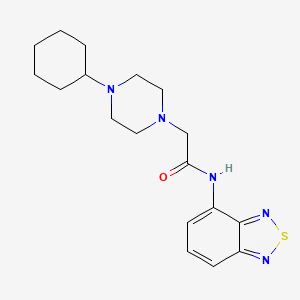

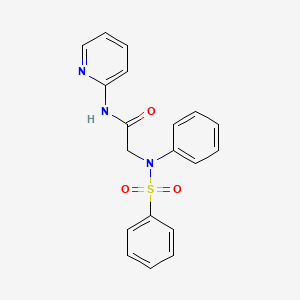

![molecular formula C13H20N2O2 B4580352 2-甲氧基-4-[(4-甲基-1-哌嗪基)甲基]苯酚](/img/structure/B4580352.png)

2-甲氧基-4-[(4-甲基-1-哌嗪基)甲基]苯酚

描述

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions starting from basic precursors. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved by acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, and finally deacetylation to yield the target product, confirming the structure via IR, 1HNMR, and MS, with yields over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Spectroscopic and quantum chemical computational studies have been utilized to characterize the molecular structure of related compounds. For example, spectroscopic investigations of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol highlighted its electronic structure characterized using density functional theory (DFT), with comparisons of experimental and theoretical infrared and electronic absorption spectra (B. Koşar & Ç. Albayrak, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds in this class are often explored through their synthesis and subsequent reactions. A study on the 2:1 complex formation of 4-methylphenol with piperazine in solid and solution states revealed insights into the compound's behavior via hydrogen bonding and proton exchange processes (Zhimin Jin et al., 2001).

Physical Properties Analysis

Physical properties, including melting points and solubility, are critical for understanding a compound's applications. The synthesis and characterization of 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1Hindole (KAD22) presented its physical properties, including solid form and antioxidant activity, contributing to its potential as a dopamine D2 receptor agonist (A. Kaczor et al., 2021).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity with various agents and stability under different conditions, are fundamental aspects of research. For example, the synthesis and characterization of praseodymium (III) and neodymium (III) complexes containing a similar ligand highlighted its coordination chemistry and potential applications in antimicrobial activity (V. Geethalaksmi & C. Theivarasu, 2016).

科学研究应用

抗癌活性

Sukria 等人 (2020) 进行的研究探索了由香草醛和对茴香胺合成的一种席夫碱化合物(与 2-甲氧基-4-[(4-甲基-1-哌嗪基)甲基]苯酚相关)的抗癌潜力。该研究旨在测试其对 T47D 乳腺癌细胞的稳定性和功效,结果表明其抑制这些细胞的活性较弱。发现 IC50 值为 353.038 μg/mL,表明其在抗癌治疗中具有进一步优化的潜力 (Sukria 等人,2020)。

铜 (II) 传感和生物活性

Mistri 等人 (2016) 合成并表征了一种基于哌嗪基部分子配体的 Cu(II) 荧光化学传感器,展示了对 Cu(II) 离子高于其他金属离子的高选择性。该化学传感器对 Cu(II) 的检测限非常接近美国环保署推荐的饮用水中允许的最大水平。此外,合成的 Cu(II) 复合物在邻苯二酚的有氧氧化中表现出催化活性,并在人乳腺癌 (MCF7) 细胞系中显示出剂量依赖性的细胞活力抑制,表明其在环境监测和抗癌治疗中的应用 (Mistri 等人,2016)。

用于凋亡细胞死亡的配位络合物

Li 和 Hu (2019) 研究了三齿席夫碱配体的合成,从而构建了新型的 CuII 和 CoII 配位络合物。发现这些络合物可以诱导活性氧 (ROS) 生成,并导致人颅内动脉瘤 SF767 细胞中 caspase 依赖性凋亡细胞死亡。这项研究表明此类络合物在治疗以异常细胞生长为特征的疾病(如癌症和动脉瘤)中具有潜在的治疗应用 (Li 和 Hu,2019)。

镨 (III) 和钕 (III) 络合物

Geethalaksmi 和 Theivarasu (2016) 衍生了一种新的不对称席夫碱配体,并合成了与 Pr(III) 和 Nd(III) 的金属络合物,并通过各种分析进行了表征。这些络合物表现出抗菌和抗真菌活性,表明它们在开发新的抗菌剂中具有潜力 (Geethalaksmi 和 Theivarasu,2016)。

帕金森病的抗氧化剂活性

Kaczor 等人 (2021) 的一项研究设计了一种化合物 KAD22,作为多巴胺 D2 受体激动剂,具有抗氧化活性,旨在治疗帕金森病。尽管对多巴胺 D2 受体没有亲和力,但 KAD22 表现出有效的抗氧化特性,突出了其在神经退行性疾病治疗应用中的潜力 (Kaczor 等人,2021)。

属性

IUPAC Name |

2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-3-4-12(16)13(9-11)17-2/h3-4,9,16H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYAUROCOILCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

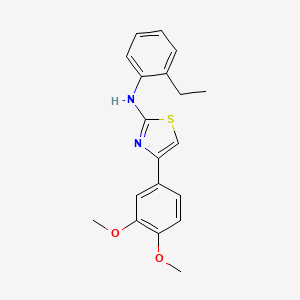

![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)

![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)

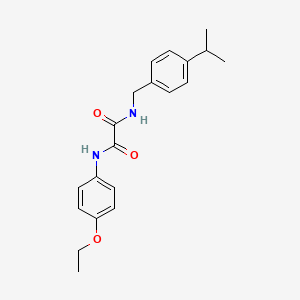

![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)

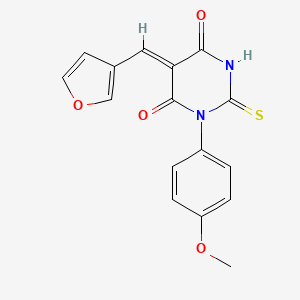

![[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4580340.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)

![ethyl 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxo-2-butenoate](/img/structure/B4580346.png)